Product packaging for Tri-tert-butylchlorosilane(Cat. No.:CAS No. 56348-24-4)

Tri-tert-butylchlorosilane

Cat. No.: B14638351
CAS No.: 56348-24-4
M. Wt: 234.88 g/mol
InChI Key: DJECDCLXTNZYDL-UHFFFAOYSA-N
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Description

Evolution of Bulky Silyl (B83357) Reagents in Organic Chemistry

The journey of bulky silyl reagents in organic chemistry has been one of continuous innovation, driven by the need for more selective and stable protecting groups for functional groups like alcohols, amines, and thiols. gelest.com Initially, simple silylating agents like trimethylsilyl (B98337) chloride (TMSCl) were employed. researchgate.net However, the resulting trimethylsilyl ethers proved to be too susceptible to hydrolysis for many applications. organic-chemistry.org

This limitation spurred the development of more sterically encumbered silyl halides. A significant breakthrough came with the introduction of tert-butyldimethylsilyl chloride (TBSCl) by E.J. Corey. organic-chemistry.org The tert-butyldimethylsilyl (TBS) group offered a substantial increase in stability—approximately 10,000 times more stable to hydrolysis than the TMS group—while still being readily removable under specific conditions. organic-chemistry.org The success of the TBS group paved the way for the exploration of even more sterically demanding silylating agents.

Further advancements led to the development of reagents like triethylsilyl chloride (TESCl), tert-butyldiphenylsilyl chloride (TBDPSCl), and triisopropylsilyl chloride (TIPSCl). gelest.comresearchgate.net Each of these reagents offers a different level of steric bulk and stability, allowing chemists to fine-tune the protection and deprotection strategies in complex syntheses. researchgate.net The evolution continues with the creation of highly specialized and even more hindered silyl groups for specific and challenging synthetic problems. acs.org

Significance of Steric Congestion in Organosilicon Chemistry

Steric congestion, or steric hindrance, around the silicon atom is a defining characteristic of these compounds and plays a crucial role in their reactivity and utility. acs.orgacs.org The large size of the organic substituents physically shields the silicon atom, influencing how it interacts with other molecules. ias.ac.in

One of the most significant consequences of steric hindrance is the enhanced stability of the silyl-protected functional groups. beilstein-journals.org The bulky groups act as a protective shield, preventing attacking reagents from easily accessing the silicon-oxygen or other silicon-heteroatom bonds. This is particularly evident when comparing the stability of different silyl ethers; as the steric bulk of the silyl group increases, so does the stability of the corresponding ether under both acidic and basic conditions. researchgate.net

Steric hindrance also dictates the regioselectivity of silylation reactions. tudublin.ie When a molecule contains multiple hydroxyl groups, a bulky silylating agent will preferentially react with the least sterically hindered hydroxyl group. tudublin.ie This predictable selectivity is a powerful tool in the synthesis of complex molecules with multiple functional groups. tudublin.ie

Furthermore, the steric bulk can influence the conformation of cyclic molecules, which in turn can affect their reactivity in subsequent reactions. beilstein-journals.org In some cases, the introduction of a bulky silyl group can favor a specific conformation, leading to highly stereoselective transformations. tudublin.ie The ability of silicon to expand its coordination number is also influenced by the steric bulk of its substituents. open.ac.uk

Classification of Highly Hindered Chlorosilanes

Highly hindered chlorosilanes can be broadly classified based on the number and nature of the bulky alkyl or aryl groups attached to the silicon atom. This classification helps in understanding their relative steric bulk and predicting their reactivity.

A common way to categorize these compounds is by the number of bulky substituents:

Monosubstituted Bulky Chlorosilanes: These have one large group, with smaller groups like methyl occupying the other positions. A prime example is tert-butyldimethylchlorosilane (TBSCl). wikipedia.org

Disubstituted Bulky Chlorosilanes: These contain two bulky groups. An example from this category is di-tert-butylchlorosilane (B1588140). tudublin.ie

Trisubstituted Bulky Chlorosilanes: These are the most sterically congested, with three bulky groups surrounding the silicon atom. Tri-tert-butylchlorosilane is the quintessential example of this class. acs.org

The nature of the bulky group also provides a basis for classification:

Trialkylsilyl Chlorides: These contain three alkyl groups. The bulkiness can be tuned by changing the alkyl groups, for instance, from ethyl in triethylsilyl chloride (TESCl) to isopropyl in triisopropylsilyl chloride (TIPSCl). rsc.org

Alkyldiarylsilyl or Dialkylarylsilyl Chlorides: These compounds contain a mix of alkyl and aryl groups, such as tert-butyldiphenylsilyl chloride (TBDPSCl). gelest.com The presence of phenyl groups can introduce electronic effects in addition to steric bulk.

The following interactive table provides a comparison of some common sterically hindered chlorosilanes, highlighting the increasing steric hindrance and its impact on their applications.

Chlorosilane Abbreviation Structure Relative Steric Bulk Primary Use
Trimethylsilyl chlorideTMSCl(CH₃)₃SiClLowProtection of alcohols, derivatization for GC analysis
Triethylsilyl chlorideTESCl(C₂H₅)₃SiClModerateProtection of alcohols, more stable than TMS ethers
tert-Butyldimethylsilyl chlorideTBSCl(t-Bu)(CH₃)₂SiClModerate-HighWidely used for protecting alcohols, good stability
Triisopropylsilyl chlorideTIPSCl(i-Pr)₃SiClHighProtection of primary and some secondary alcohols
tert-Butyldiphenylsilyl chlorideTBDPSCl(t-Bu)(C₆H₅)₂SiClHighProtection of alcohols, enhanced stability to acid
This compound t-Bu₃SiCl(t-Bu)₃SiClVery HighProtection of highly reactive or sensitive substrates

This systematic classification allows chemists to select the most appropriate silylating agent for a specific synthetic challenge, balancing the need for stability with the requirements for eventual deprotection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27ClSi B14638351 Tri-tert-butylchlorosilane CAS No. 56348-24-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56348-24-4

Molecular Formula

C12H27ClSi

Molecular Weight

234.88 g/mol

IUPAC Name

tritert-butyl(chloro)silane

InChI

InChI=1S/C12H27ClSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3

InChI Key

DJECDCLXTNZYDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)Cl

Origin of Product

United States

Applications of Tri Tert Butylchlorosilane in Advanced Organic Synthesis

Silyl (B83357) Protecting Group Strategies in Complex Molecule Synthesis

The tri-tert-butylsilyl group is a valuable tool for the temporary protection of reactive functional groups, enabling chemists to perform reactions on other parts of a molecule without undesired side reactions. researchgate.net Its significant steric bulk influences its installation and removal, providing a high degree of selectivity.

Tri-tert-butylchlorosilane is utilized for the selective protection of hydroxyl groups. Due to its large size, it preferentially reacts with less sterically hindered primary alcohols over secondary and tertiary alcohols. This selectivity is a cornerstone of modern synthetic strategy, allowing for the differentiation of multiple hydroxyl groups within a complex molecule.

In the protection of diols, the choice of reaction conditions can lead to either the kinetically or thermodynamically favored product. harvard.edunih.govnih.gov

Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is irreversible, and the product that is formed fastest, the kinetic product, will predominate. For the silylation of a diol, this typically means the protection of the less sterically hindered primary alcohol.

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible, allowing for an equilibrium to be established. Under these conditions, the more stable product, the thermodynamic product, will be the major isomer. This may involve the migration of the silyl group to a more stable position, such as a secondary alcohol if intramolecular hydrogen bonding or other stabilizing interactions are possible.

The selective isomerization of cis-1,2-diols to the more stable trans-diequatorial-1,2-diols highlights a scenario where a switch from kinetic to thermodynamic control can be used to achieve a desired stereochemical outcome. harvard.edunih.govnih.gov

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. researchgate.netbham.ac.uk The high stability of the tri-tert-butylsilyl ether bond allows it to be used in conjunction with other protecting groups that are labile under different conditions. For instance, a TTBS ether is generally stable to conditions used to remove many other protecting groups, such as those that are acid-labile (e.g., trityl, Boc) or base-labile (e.g., acetate, Fmoc), as well as those removed by hydrogenolysis (e.g., benzyl). nih.govnih.gov This orthogonality is crucial in the multi-step synthesis of complex molecules where sequential manipulations of different functional groups are required. researchgate.net

While primarily used for alcohols, this compound and other silylating agents can also protect a variety of other heteroatom-containing functional groups. bham.ac.ukgelest.comchemicalbook.com

Amines: Primary and secondary amines can be protected as N-silyl derivatives. Due to the high steric hindrance of the tri-tert-butylsilyl group, selective protection of a primary amine in the presence of a secondary amine may be possible. researchgate.net

Carboxylic Acids: Carboxylic acids can be converted to their corresponding silyl esters. These esters are generally more labile than silyl ethers but can provide temporary protection during certain synthetic transformations. nii.ac.jporganic-chemistry.orgorganic-chemistry.orgresearchgate.netthieme.de

Phenols: The hydroxyl group of phenols can be protected as a tri-tert-butylsilyl ether. The electronic properties of the aromatic ring can influence the stability and reactivity of the silyl ether. nih.govresearchgate.netgoogle.com

Thiols: Thiols can be protected as thioethers using this compound. Silyl thioethers offer a robust protecting group strategy for the sulfhydryl group.

Alkynes: Terminal alkynes can be protected by silylation of the acidic C-H bond. This prevents unwanted reactions of the terminal alkyne during other synthetic steps.

The removal of the tri-tert-butylsilyl group is typically achieved under conditions that cleave the silicon-oxygen bond. Due to the steric bulk of the TTBS group, these conditions can be more forcing than those required for less hindered silyl ethers.

Reagent(s)ConditionsSubstrate ScopeNotes
Fluoride (B91410) Ion Sources
Tetrabutylammonium fluoride (TBAF)THF, 0 °C to rtPrimary, secondary, and tertiary alcoholsA very common and effective method. wikipedia.org
Hydrofluoric acid-pyridine (HF•Py)THF/pyridine (B92270), 0 °CAlcoholsHighly effective but requires handling of HF in plasticware. wikipedia.org
Acidic Conditions
Acetic acid/water2:1 mixture, rtAlcoholsSlower than fluoride-based methods.
Acetyl chloride (catalytic)Dry MeOH, 0 °C to rtPrimary and secondary alcoholsGenerates HCl in situ for mild deprotection. nih.gov
Basic Conditions
Potassium carbonate (K₂CO₃)MeOH, rtPhenolsGenerally mild conditions.

Selective Protection of Alcohols and Diols

Stereoselective and Regioselective Transformations

The large steric footprint of the tri-tert-butylsilyl group can be exploited to control the stereochemical and regiochemical course of reactions. By blocking one face of a molecule or directing an incoming reagent to a less hindered position, the TTBS group can act as a powerful stereodirecting and regiocontrolling element.

While specific research detailing the extensive use of this compound as a directing group in stereoselective and regioselective transformations is limited in publicly available literature, the principles governing other bulky silyl groups can be extrapolated. For instance, the di-tert-butylsilylene (DTBS) group, which forms a cyclic diether, has been shown to be highly effective in directing α-galactosylation, leading to the formation of 1,2-cis-glycosidic bonds with high stereoselectivity. ucla.edu This is attributed to the steric hindrance provided by the bulky tert-butyl groups on the silylene, which blocks the β-face of the oxocarbenium ion intermediate, forcing the nucleophile to attack from the α-face.

Similarly, the tri-tert-butylsilyl group, when attached to a chiral molecule, can be expected to exert a strong steric influence, directing reagents to the less hindered face of the molecule and thereby controlling the stereochemical outcome of reactions such as nucleophilic additions, reductions, and epoxidations.

In terms of regioselectivity, the protection of one hydroxyl group in a polyol with the bulky tri-tert-butylsilyl group allows for subsequent reactions to occur at the remaining, unprotected hydroxyl groups. This regioselective protection is a fundamental strategy in the synthesis of complex natural products and other polyfunctionalized molecules.

Control of Regioselectivity and Stereoselectivity in Cyclization Reactions

The di-tert-butylsilyl ether group, closely related to this compound, has been effectively used to control both regioselectivity and stereoselectivity in certain reactions. tudublin.ie This control is largely attributed to the steric hindrance imposed by the bulky tert-butyl groups. For instance, in cyclization reactions, the silyl group can direct the formation of specific isomers by favoring certain transition states over others.

One notable application involves the regio- and stereoselective migration of the di-tert-butylsilyl ether group in the presence of lithium and 4,4'-di-t-butylbiphenyl (DBB). tudublin.ie This migration is followed by a cyclization under basic conditions to form an allylsilane. tudublin.ie The subsequent epoxidation of the double bond in the resulting allylsilane occurs preferentially on the face opposite to the sterically demanding t-butyl group, thus controlling the stereochemical outcome. tudublin.ie

Diastereoselective Synthesis of Cyclic Polyols

The ability of silyl groups to stabilize carbocations at the β-position has been leveraged for the diastereoselective synthesis of cyclic polyols. tudublin.ie This strategy involves a ring-opening of an epoxide, induced by silica (B1680970) gel (SiO2), which leads to the formation of a β-silyl cationic intermediate. tudublin.ie The stereoselective introduction of a hydroxyl group is then achieved through neighboring-group participation, where the silyl ether directs the incoming nucleophile to a specific face of the molecule. tudublin.ie

The process can be summarized in the following key steps:

Formation of a di-tert-butylsilyl ether.

Regio- and stereoselective migration and cyclization to form an allylsilane. tudublin.ie

Stereoselective epoxidation of the double bond.

Silica-induced ring-opening to form a β-silyl cationic intermediate. tudublin.ie

Stereoselective introduction of a hydroxyl group. tudublin.ie

Enantioselective Hydrofunctionalization of Alkenes in Catalytic Systems

In the realm of catalytic enantioselective synthesis, the hydrofunctionalization of alkenes is a critical method for constructing stereogenic centers. nih.gov While not always directly incorporating this compound, these systems highlight the importance of bulky silanes in achieving high enantioselectivity. The catalytic cycle often involves a transition-metal-catalyzed hydrogen atom transfer (TM-HAT) and a radical-polar crossover (RPC) mechanism. chemrxiv.org

Research has shown that the absolute configuration of the product can be highly dependent on the bulkiness of the silane (B1218182) used in the reaction. chemrxiv.org In hydroalkoxylation of non-conjugated alkenes, excellent enantioselectivity (up to 97:3 er) has been achieved using a suitable chiral cobalt catalyst in conjunction with a diethylsilane. chemrxiv.org Mechanistic studies suggest that multiple enantiodetermining steps occur via an organocobalt(III) intermediate, where the steric profile of the silane can influence the facial selectivity of the reaction. chemrxiv.org

Synthesis of Diverse Organic Molecular Architectures

The utility of this compound extends to the construction of a variety of complex molecular frameworks, from simple ring systems to intricate polycyclic structures.

Formation of Five-Membered Rings and Polycyclic Compounds

Alkoxysilanes derived from silyl chlorides are particularly useful for creating five-membered rings. tudublin.ie This is accomplished through a 5-endo-trigonal radical cyclization starting from a selenide (B1212193) precursor. tudublin.ie It has been noted, however, that the cleavage of the (di-tert-butyl)silyl group can be challenging if there is no adjacent oxygen function to facilitate the process. tudublin.ie

The general approach is outlined below:

Step Description
1 Preparation of an alkoxysilane from the corresponding alcohol and a di-tert-butylsilyl source.
2 Introduction of a radical precursor, such as a selenide.
3 Initiation of a 5-endo-trigonal radical cyclization to form the five-membered ring. tudublin.ie

Preparation of Alkynylsilanes and Allenylsilanes as Synthetic Intermediates

Alkynylsilanes are recognized as versatile synthetic intermediates. tudublin.ie Their preparation can be achieved using di-tert-butylchlorosilane (B1588140), leading to intermediates that can be further transformed. For example, these groups allow for the introduction of allene substituents at the C3 position of 2,3-epoxyalcohols. tudublin.ie

The regioselectivity of this transformation is dependent on the configuration of the epoxide. Cis-epoxides tend to proceed through a 5-exo type cyclization, while trans-epoxides undergo a 6-endo cyclization. tudublin.ie The resulting allenylsilane intermediates are readily converted to the corresponding allenes with reagents such as tetrabutylammonium fluoride (TBAF) in 1-methyl-2-pyrrolidinone (NMP). tudublin.ie

Control of Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder reaction is a powerful method for constructing polycyclic systems, as it forms two rings in a single step. organicreactions.org By linking reactive dienes and dienophiles with a silaketal tether, the stereochemical course of the intramolecular Diels-Alder reaction can be controlled with a high degree of precision. tudublin.ie This approach can also achieve regiochemistry that is opposite to what would be predicted by bond polarization models. tudublin.ie

The cyclization proceeds in a "head-to-tail" manner, and steric factors imposed by substituents in the transition state can strongly favor an endo cyclization. tudublin.ie The di-tert-butylsilyl group has been found to be more thermally stable than related alkylsilyls, making it well-suited for these applications. tudublin.ie

FeatureDescription
Reaction Type Intramolecular Diels-Alder
Control Element Silaketal tether derived from a di-tert-butylsilyl group. tudublin.ie
Outcome High degree of stereoselectivity and control over regiochemistry. tudublin.ie
Advantage The di-tert-butylsilyl group offers greater thermal stability compared to other alkylsilyl groups. tudublin.ie

Fullerene Polyol Synthesis

In the realm of materials science and nanotechnology, the functionalization of fullerenes is a critical area of research for tailoring their physical, chemical, and biological properties. The synthesis of fullerene polyols, also known as fullerols, is of particular interest due to their enhanced solubility in polar solvents and their potential applications in medicine and materials science. A significant challenge in fullerene chemistry is achieving regioselectivity in multi-step additions to the fullerene core. Bulky silyl ethers have emerged as valuable tools in directing these reactions and protecting hydroxyl groups during synthesis.

While direct examples utilizing this compound are not prevalent in mainstream literature, the principle of using sterically demanding silyl groups is well-established. For instance, the di-t-butylsilylene group, a close structural relative, has been effectively used as a temporary tether to control the regioselective functionalization of the C60 fullerene. In this strategy, a bis-malonate is tethered by a di-t-butylsilylene bridging unit. This tether directs a double Bingel-Hirsch cyclopropanation reaction to specific positions on the fullerene cage, leading to highly regioselective bis-adducts.

The role of the bulky silyl group is twofold. Firstly, it acts as a directing group, constraining the geometry of the reactant and forcing the additions to occur at specific, often equatorial, positions of the fullerene sphere. Secondly, it serves as a protecting group for the diol functionality within the malonate. After the desired additions to the fullerene have been accomplished, the silyl ether linkage can be readily cleaved under specific conditions. This cleavage step removes the tether and deprotects the hydroxyl groups, yielding the final fullerene polyol with a defined substitution pattern. This method highlights the utility of sterically hindered silyl groups in achieving complex molecular architectures that would be difficult to access through other synthetic routes. The extreme bulk of a tri-tert-butylsilyl group would theoretically offer even greater steric direction, although its reactivity might be consequently diminished.

Contributions to Polymer and Material Science

As Silylating Agents for Polymer Modification

Silylating agents are frequently employed to modify the surfaces of polymers and other materials to alter properties such as hydrophobicity, adhesion, and reactivity. These agents work by covalently bonding silyl groups to reactive functional groups on the polymer surface, such as hydroxyl or amine groups.

This compound, with its single reactive chlorine atom, can be used to introduce the tri-tert-butylsilyl group onto a polymer surface. However, its application in this area is significantly constrained by its substantial steric hindrance. The three bulky tert-butyl groups surrounding the silicon atom create a sterically crowded environment, which can dramatically reduce its reactivity towards functional groups on a polymer chain or surface. While less hindered chlorosilanes, such as aminopropyl triethoxysilane, are widely used for surface modification of materials like cellulose nanofibrils, the use of this compound is less common. Its utility would be limited to specific applications where the introduction of a very bulky, hydrolytically stable, and highly non-polar group is desired, and where the lower reaction efficiency can be tolerated.

Silylating Agent TypeTypical ApplicationRelative Steric HindranceReactivity
TrimethylchlorosilaneGeneral silylation, end-cappingLowHigh
tert-ButyldimethylchlorosilaneProtecting group for alcoholsMediumModerate
This compound Introduction of bulky groupsVery HighLow

As Precursors for Silicone Polymers (e.g., silicone rubber, silicone resin, silica gel)

The synthesis of silicone polymers (polysiloxanes) fundamentally relies on the hydrolysis and subsequent condensation of chlorosilane or alkoxysilane monomers. The functionality of the monomer—the number of reactive chloro or alkoxy groups—determines the structure of the resulting polymer. For instance, dichlorosilanes lead to linear chains, while trichlorosilanes create cross-linked networks, forming resins or gels.

This compound is structurally unsuitable to act as a precursor for silicone polymers. As a monochlorosilane, it possesses only one site for hydrolysis and condensation. Consequently, upon reaction with water, it forms tri-tert-butylsilanol, a molecule that can act only as a chain terminator, not as a propagating unit for a polymer chain. Furthermore, the extreme steric bulk of the three tert-butyl groups would severely impede any potential condensation reactions. The hydrolysis and condensation rates of silanes are known to be highly dependent on the steric bulk of the substituents on the silicon atom. Therefore, even if it were a trifunctional silane, the steric hindrance would likely prevent the formation of a useful polymer network under typical conditions.

Role in Cross-linking and Polymerization Processes

Cross-linking is a critical process in polymer chemistry that involves forming covalent bonds between polymer chains, resulting in a three-dimensional network. This process enhances the mechanical strength, thermal stability, and chemical resistance of the material. Silane cross-linking typically involves grafting a vinyl-functional silane onto a polymer backbone, followed by a moisture-cured condensation of the silane's alkoxy groups to form stable siloxane (Si-O-Si) cross-links.

This compound does not play a direct role as a cross-linking agent in polymerization processes. Its monofunctional nature (a single chloro group) means it cannot form the necessary bridges between polymer chains. Instead of promoting network formation, it would act as an end-capping agent, terminating polymer chain growth or blocking reactive sites. The significant steric hindrance imparted by the tri-tert-butylsilyl group would also physically inhibit the close approach of polymer chains, further preventing any potential cross-linking reactions. Its role in polymerization is therefore not as a structural component of a cross-linked network, but rather as a potential tool for controlling polymer chain length or selectively blocking certain reactive sites where a highly stable and bulky end-cap is required.

Specialized Applications in Chemical Biology and Advanced Materials

Prodrug Synthesis Utilizing Silyl Ether Linkages

Prodrug design is a strategy used to overcome undesirable properties of pharmacologically active agents, such as poor solubility, instability, or lack of site-specificity. This approach involves chemically modifying the drug to form an inactive precursor that, after administration, is converted back to the active form through enzymatic or chemical means within the body.

Silyl ethers have emerged as a versatile class of linkages for creating prodrugs of molecules containing hydroxyl groups. The stability of the silyl ether bond—and thus the rate of drug release—can be finely tuned by altering the steric and electronic properties of the substituents on the silicon atom. The general principle is that increasing the steric bulk of the alkyl groups on the silicon atom increases the hydrolytic stability of the silyl ether.

The tri-tert-butylsilyl group represents an extreme case of a sterically hindered silyl protecting group. When attached to a hydroxyl-containing drug molecule, it forms a silyl ether with exceptionally high stability. This stability makes the tri-tert-butylsilyl ether linkage resistant to cleavage under general physiological conditions. However, this linkage can be designed to be cleaved under specific conditions, such as the low pH environment found in tumor tissues or within specific cellular compartments like lysosomes. This targeted release mechanism can help to increase the therapeutic index of a drug by minimizing its exposure to healthy tissues. The cleavage of bulky silyl ethers is often facilitated by acidic conditions or specific reagents, a property that can be exploited for controlled drug release.

Relative Stability of Silyl Ethers in Prodrug Design

Silyl Ether GroupSteric BulkRelative StabilityPotential Release Condition
Trimethylsilyl (B98337) (TMS)LowLowGeneral physiological conditions
tert-Butyldimethylsilyl (TBDMS)MediumModerateMildly acidic conditions, enzymatic
Triisopropylsilyl (TIPS)HighHighAcidic conditions
Tri-tert-butylsilyl (TTBS) Very HighVery HighStrongly acidic conditions

Radiotracer Production via Fluoride-Mediated Si-O Bond Cleavage

The development of positron emission tomography (PET) radiotracers, particularly those labeled with fluorine-18 (¹⁸F), has been significantly advanced by leveraging the unique properties of sterically hindered organosilicon compounds. The high affinity of silicon for fluoride has been exploited in a powerful radiolabeling strategy where a Si-O bond is cleaved by the [¹⁸F]fluoride ion. This process simultaneously releases and radiolabels a target molecule. Bulky silyl ethers, such as those derived from this compound, are central to this methodology due to the enhanced stability they impart to the resulting silicon-[¹⁸F]fluorine bond.

Positron emission tomography is a highly sensitive molecular imaging technique that provides non-invasive, quantitative images of biological processes in vivo. It relies on radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 is one of the most useful radionuclides for PET imaging, owing to its favorable characteristics, including a manageable half-life of 109.8 minutes and low positron energy (640 keV), which allows for high-resolution images.

Early attempts to create silicon-based radiotracers, such as [¹⁸F]fluorotrimethylsilane, were hampered by the low in vivo stability of the Si-¹⁸F bond, which underwent rapid hydrolysis to form the corresponding silanol (B1196071) and release the [¹⁸F]fluoride ion. Researchers quickly identified that increasing the steric bulk of the substituents on the silicon atom was crucial to shield the Si-F bond from hydrolytic attack. This led to the investigation of sterically hindered alkoxysilanes as precursors for ¹⁸F-labeling, a concept that has proven highly effective.

A significant application of this strategy involves immobilizing precursor molecules onto a solid support through a silyl ether linker. This approach, sometimes referred to as the FOSi-method (Fluoride-mediated breaking of oxygen-silicon bonds), allows for the synthesis and purification of a complex molecule on a solid phase. In the final step, the molecule is treated with a source of [¹⁸F]fluoride. The fluoride ion selectively cleaves the robust Si-O bond, releasing the desired ¹⁸F-labeled tracer into solution. This "detagging-fluorination" process offers a distinct advantage over other methods by simplifying purification; unreacted precursors and byproducts remain attached to the solid support, which can be easily removed by simple filtration. This methodology is highly promising for developing ¹⁸F-fluorination kits for automated synthesis, potentially increasing molar activity and streamlining the production of radiotracers for biological studies.

Research has demonstrated the successful application of this method for labeling sensitive biomolecules, including peptides. For instance, a resin-supported di-tert-butylphenylsilyl system has been used for the ¹⁸F-labeling of unprotected peptides, yielding the radiolabeled product with high molar activity. The use of bulky di-tert-butyl silyl groups in the labeling of bombesin derivatives resulted in hydrolytically stable ¹⁸F-labeled radioligands. These findings underscore the critical role of steric hindrance in creating stable and effective silicon-based PET radiotracers.

Detailed findings from studies utilizing bulky silyl groups for radiotracer synthesis are summarized below.

Table 1. Research Findings on Fluoride-Mediated Radiosynthesis Using Bulky Silyl Groups
Precursor TypeLabeled Molecule/TargetKey FindingsReported Molar Activity (GBq/μmol)Reference
Resin-supported di-tert-butylphenylsilyl chlorideUnprotected peptidesEfficient release of radiolabeled product; simplified purification via filtration.67–92
Di-tert-butyl silyl groupBombesin derivativesProduced hydrolytically stable 18F-labeled radioligands with a 13% radiochemical yield (decay corrected).62
Immobilized silyl ether on an amino alcohol resinModel SubstratesDemonstrated proof-of-concept for detagging-fluorination; reaction times of ~10 minutes.Not specified
Solid-supported silyl ether (FOSi-method)Various functionalized precursorsSuccessful fluorination of both non-immobilized and immobilized precursors.Not specified

Role of Steric Effects in Tri Tert Butylchlorosilane Reactivity and Selectivity

Steric Hindrance as a Determinant of Chemical Reactivity and Pathway Selection

The three tert-butyl groups surrounding the silicon atom in tri-tert-butylchlorosilane create a sterically congested environment that significantly hinders its reactivity towards nucleophiles. This steric shielding restricts the accessibility of the silicon center, often preventing or dramatically slowing down reactions that proceed readily with less bulky silyl (B83357) chlorides.

The primary consequence of this steric hindrance is the selection of reaction pathways that can accommodate the substantial size of the tri-tert-butylsilyl group. In many instances, reactions that would typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism are disfavored. Instead, alternative pathways may be favored, or the reaction may not occur at all under standard conditions. The sheer size of the silyl group can also influence the stability of intermediates and transition states, thereby dictating the ultimate course of the reaction.

Research has shown that the introduction of bulky silyl groups can suppress certain decomposition pathways, highlighting how steric hindrance can be strategically employed to enhance the stability of molecules. For example, the introduction of a bulky silyl group has been found to suppress the oxygenation of silylboranes by atmospheric oxygen, which is a major decomposition pathway. wiley-vch.de

Impact on Reaction Kinetics and Thermodynamic Control

Steric hindrance directly impacts the kinetics of silylation reactions involving this compound. The bulky tert-butyl groups impede the approach of the nucleophile, leading to a higher activation energy for the reaction and, consequently, a slower reaction rate compared to less sterically encumbered silyl chlorides.

In reactions with multiple potential products, the interplay between kinetics and thermodynamics becomes crucial. A reaction can be under either kinetic or thermodynamic control. nih.gov

Kinetic Control: At lower temperatures or with shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This is often the less sterically hindered product.

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can reach equilibrium, and the most stable product (the thermodynamic product) will be the major isomer.

In the context of this compound, its significant steric bulk often leads to a preference for the kinetically controlled product. For example, in the protection of diols, the less sterically hindered hydroxyl group is typically silylated faster. However, under conditions that allow for equilibration, the thermodynamically more stable product may be formed. An example of kinetic control is the one-pot silylation of the internal hydroxy group of a 1,2-alkanediol, which proceeds through a kinetically controlled ring cleavage of a cyclic silyl ether intermediate. nih.gov

The choice of reaction conditions, therefore, plays a critical role in determining the outcome of reactions with this compound. By manipulating temperature and reaction time, chemists can selectively favor either the kinetic or thermodynamic product. nih.gov

Conformational Effects and Molecular Gearing Phenomena

The steric bulk of the tri-tert-butylsilyl group has a profound influence on the conformation of molecules to which it is attached. The large size of the three tert-butyl groups can restrict bond rotation and favor specific spatial arrangements to minimize steric strain. umich.eduwikipedia.org

Molecular mechanics calculations on tri-tert-butylsilane have revealed significant steric strain, with bond angles deviating from ideal tetrahedral geometry to accommodate the bulky substituents. For instance, the C-Si-C bond angle is compressed to approximately 105.3°. umich.edu

Influence on Chemo-, Regio-, and Stereoselectivity in Complex Substrates

The pronounced steric hindrance of this compound makes it a valuable reagent for achieving high levels of selectivity in the protection of complex molecules containing multiple reactive sites.

Chemoselectivity: In molecules with different types of functional groups, this compound can selectively react with the most sterically accessible one. For example, in a compound containing both a primary and a secondary alcohol, the primary alcohol will be preferentially silylated due to its lower steric hindrance.

Regioselectivity: When a molecule contains multiple functional groups of the same type (e.g., several hydroxyl groups), this compound can differentiate between them based on their steric environment. This is particularly useful in carbohydrate chemistry, where the regioselective protection of specific hydroxyl groups is often a significant challenge. wiley-vch.debeilstein-journals.org The bulky nature of the di-tert-butylsilylidene ketal, for instance, allows for the selective protection of the C-4 and C-6 hydroxyl groups in some carbohydrates due to the formation of a stable trans-decalin system. wiley-vch.de

Stereoselectivity: The steric bulk of the tri-tert-butylsilyl group can also be used to control the stereochemical outcome of reactions. By blocking one face of a molecule, it can direct an incoming reagent to the opposite, less hindered face, leading to the formation of a specific stereoisomer. For instance, in aldol reactions of tri-tert-butylsilyl enol ethers, the bulky silyl group can influence the facial selectivity of the reaction, leading to the preferential formation of one diastereomer.

Comparative Analysis with Other Bulky Silyl Groups (e.g., Triisopropylsilyl, tert-Butyldimethylsilyl)

To fully appreciate the unique characteristics of the tri-tert-butylsilyl group, it is useful to compare it with other commonly used bulky silyl protecting groups, such as triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS).

The steric bulk of these groups generally follows the order:

Tri-tert-butylsilyl (TtBuSi) > Triisopropylsilyl (TIPS) > tert-Butyldimethylsilyl (TBDMS)

This difference in steric hindrance translates to differences in reactivity and stability.

Silyl GroupAbbreviationRelative Steric BulkGeneral ReactivityStability to Hydrolysis
tert-ButyldimethylsilylTBDMSModerateHighGood
TriisopropylsilylTIPSHighModerateVery Good
Tri-tert-butylsilylTtBuSiVery HighLowExcellent

tert-Butyldimethylsilyl (TBDMS): This is one of the most commonly used silyl protecting groups due to its good balance of reactivity and stability. It is significantly more stable than trimethylsilyl (B98337) (TMS) ethers but can be readily cleaved under standard conditions. organic-chemistry.org

Triisopropylsilyl (TIPS): The TIPS group is considerably more sterically hindered than the TBDMS group, making it more stable to acidic and basic conditions. It is often used when a more robust protecting group is required.

Tri-tert-butylsilyl (TtBuSi): The TtBuSi group represents an extreme in steric bulk. Its reactivity is significantly lower than that of TBDMS and TIPS, and its removal often requires harsh conditions. This very high stability and steric hindrance make it a specialized tool for challenging synthetic problems where exceptional selectivity is paramount.

Structural and Spectroscopic Characterization of Tri Tert Butylchlorosilane and Derivatives

Advanced Spectroscopic Analyses (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be simple due to the high symmetry of the molecule. A single, sharp singlet would be anticipated for the 27 equivalent protons of the three tert-butyl groups. Its chemical shift would likely appear in the upfield region, characteristic of alkyl groups on silicon.

¹³C NMR: The carbon-13 NMR spectrum should display two distinct signals corresponding to the two types of carbon atoms in the molecule: one for the nine equivalent methyl carbons and another for the three equivalent quaternary carbons of the tert-butyl groups.

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for characterizing silicon compounds, despite its low natural abundance and sensitivity nih.gov. The ²⁹Si chemical shift is highly sensitive to the electronic environment around the silicon atom huji.ac.ilunige.ch. For tri-tert-butylchlorosilane, the extreme steric hindrance and the electronegativity of the chlorine atom would result in a characteristic chemical shift. In related alkylchlorosilanes, such as SiMe₃Cl, the ²⁹Si chemical shift is observed at approximately 30.7 ppm rsc.org. The increased steric bulk of the tert-butyl groups in this compound is expected to influence this value significantly.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule's functional groups. Key expected absorptions for this compound include:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the methyl groups masterorganicchemistry.comyoutube.com.

C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the methyl and tert-butyl groups in the 1365-1470 cm⁻¹ region.

Si-C Stretching: Vibrations for the Si-C bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Si-Cl Stretching: A distinct absorption corresponding to the Si-Cl stretch is anticipated, generally appearing in the 450-650 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, electron impact (EI) ionization would likely lead to fragmentation patterns dominated by the steric strain.

Molecular Ion (M⁺): The molecular ion peak may be observed, but its intensity could be low due to the molecule's propensity to fragment.

Fragmentation: A prominent fragmentation pathway is the loss of a tert-butyl group, resulting in a stable [M - C₄H₉]⁺ fragment nih.govdoaj.org. The cleavage of the Si-Cl bond and other rearrangements are also possible, leading to a complex fragmentation pattern that is characteristic of the compound's structure.

Electron Diffraction Studies of Related Bulky Silanes

Due to the challenges in obtaining single crystals of highly symmetric, sterically crowded molecules like this compound, gas-phase electron diffraction is an invaluable technique for structural determination. A detailed study on the closely related tri-tert-butylsilane (t-Bu₃SiH) provides precise geometric parameters and quantitative insights into the effects of steric congestion.

The electron diffraction study of tri-tert-butylsilane revealed significant distortions from idealized tetrahedral geometry, directly attributable to the steric repulsion between the bulky tert-butyl groups. The key structural parameters are summarized below.

ParameterBond/AngleExperimental Value (Å or °)
Bond Length (rₐ)Si-C1.934 ± 0.006 Å
C-C1.548 ± 0.003 Å
C-H1.121 ± 0.009 Å
Bond Angle (∠)H-Si-C105.3 ± 1.3°
Si-C-C (average)111.5 ± 0.5°
C-C-H110.0 ± 1.5°
Data sourced from an electron diffraction study of tri-tert-butylsilane.

These data show that the Si-C bonds are elongated compared to less hindered silanes. More strikingly, the H-Si-C angle is significantly compressed to 105.3°, a value much smaller than the ideal tetrahedral angle of 109.5°. This compression allows the three bulky tert-butyl groups to spread out, which is reflected in the widened average Si-C-C angle of 111.5°.

The structural parameters obtained from electron diffraction provide a quantitative measure of the steric strain within the tri-tert-butylsilane molecule. The severe compression of the H-Si-C bond angle is a primary indicator of the immense steric pressure exerted by the tert-butyl groups. This distortion minimizes the repulsive interactions between the methyl groups of adjacent tert-butyl substituents.

X-ray Crystallography of Key Derivatives and Analogues

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state illinois.edupdx.edu. While obtaining suitable crystals for this compound itself is challenging, analysis of crystalline derivatives and analogues provides critical structural information.

A relevant example is the X-ray crystal structure analysis of 1,1,4,4-tetra-tert-butyl-1,4-dichloro-2,2,3,3-tetraphenyltetrasilane, a molecule containing the sterically demanding di-tert-butylchlorosilyl moiety nih.gov. The study of this compound reveals how extreme steric hindrance dictates bond lengths and angles in the solid state.

Key findings from the crystal structure of this analogue include significantly elongated Si-Si bonds, with lengths of 2.4355(5) Å and 2.4328(7) Å, which are much longer than the standard Si-Si single bond length of ~2.34 Å nih.gov. Furthermore, the Si-Si-Si bond angle is widened to 116.09(2)° nih.gov. These structural features demonstrate the molecule's strategy to alleviate the severe steric hindrance among the bulky tert-butyl and phenyl groups by stretching bonds and widening angles nih.gov. Such distortions are expected to be present in the crystal structures of other tri-tert-butylsilyl derivatives.

CompoundKey Structural FeatureMeasurementSignificance
1,1,4,4-Tetra-tert-butyl-1,4-dichloro-2,2,3,3-tetraphenyltetrasilaneSi-Si Bond Lengths2.4355 Å & 2.4328 ÅElongated to reduce steric strain
Si-Si-Si Bond Angle116.09°Widened from tetrahedral to accommodate bulk
Data from the X-ray crystal structure of a sterically hindered tetrasilane analogue. nih.gov

Solid-State NMR Studies of Molecular Dynamics

Solid-state NMR spectroscopy is a powerful technique for investigating the structure and molecular dynamics of materials in their native solid state researchgate.net. For bulky organosilanes, this method can provide insights into conformational dynamics, such as the rotation of the tert-butyl groups, and the nature of intermolecular interactions in the crystal lattice.

Studies on organosiloxanes grafted onto silica (B1680970) surfaces demonstrate the utility of solid-state NMR in characterizing sterically hindered silicon environments nih.govresearchgate.net. Techniques like ¹H-²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can be used to probe the connectivity and proximity of different groups. For a crystalline derivative of this compound, solid-state NMR could differentiate between crystallographically inequivalent molecules in the unit cell and provide information about the packing and ordering of the bulky silyl (B83357) groups nih.gov.

Furthermore, variable-temperature solid-state NMR experiments can quantify the energetic barriers to dynamic processes. For instance, the rotation of the tert-butyl groups around the Si-C bonds is a dynamic process that can be studied. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the activation energy for this rotation. Such studies are critical for understanding how the extreme steric bulk of the tri-tert-butylsilyl group governs the motional properties of these molecules in the solid phase. The steric hindrance imposed by the bulky side chains plays a significant role in the molecular dynamics nih.govresearchgate.net.

Advanced Derivatives and Analogues of Tri Tert Butylchlorosilane in Chemical Research

Synthesis and Reactivity of Tri-tert-butylsilyl Halides (beyond chloride)

While tri-tert-butylchlorosilane is the most common starting material, its heavier halogen analogues—tri-tert-butylsilyl bromide, iodide, and fluoride (B91410)—exhibit distinct reactivity profiles that are advantageous in specific synthetic contexts.

Tri-tert-butylsilyl Bromide and Iodide: The synthesis of tri-tert-butylsilyl bromide and iodide is often achieved through halide exchange reactions or by using alternative halogenating agents in reactions with tri-tert-butylsilane. For instance, the reaction of tri-tert-butylsilane with sources of electrophilic bromine or iodine can afford the corresponding silyl (B83357) halides.

The reactivity of these halides is influenced by the nature of the halogen. The silicon-iodine bond is the most labile, making tri-tert-butylsilyl iodide a highly reactive silylating agent, particularly for sterically hindered substrates. This increased reactivity is attributed to the better leaving group ability of the iodide ion compared to chloride or bromide. Consequently, tri-tert-butylsilyl iodide can be employed in situations where this compound fails to react or requires harsh conditions.

Tri-tert-butylsilyl Fluoride: In contrast, the silicon-fluorine bond is exceptionally strong. Tri-tert-butylsilyl fluoride is considerably less reactive as a silylating agent. Its synthesis can be accomplished by fluorination of this compound using a suitable fluoride source. The primary utility of tri-tert-butylsilyl fluoride lies in its role as a fluoride ion source and in applications where a highly stable silyl group is required. The bulky tri-tert-butylsilyl group can influence the delivery of the fluoride ion, providing unique selectivity in fluorination reactions.

A comparative look at the reactivity of these halides is presented in the table below.

CompoundSynthesis Method (Example)Key Reactivity Features
Tri-tert-butylsilyl Bromide Reaction of tri-tert-butylsilane with a bromine source.More reactive than the chloride; useful for silylating moderately hindered alcohols.
Tri-tert-butylsilyl Iodide Reaction of tri-tert-butylsilane with an iodine source.Most reactive of the halides; effective for silylating highly hindered substrates.
Tri-tert-butylsilyl Fluoride Fluorination of this compound.Low reactivity as a silylating agent; serves as a fluoride ion source with bulky counterion.

Tri-tert-butylsilanols and Oligomeric Siloxanes

The hydrolysis of this compound or its other halide analogues leads to the formation of tri-tert-butylsilanol, a sterically encumbered silanol (B1196071) that serves as a precursor to unique oligomeric siloxanes.

Tri-tert-butylsilanol: The synthesis of tri-tert-butylsilanol is typically achieved by the careful hydrolysis of this compound under basic or neutral conditions. The extreme steric bulk of the three tert-butyl groups significantly hinders the intermolecular condensation that is characteristic of less substituted silanols. This steric shielding makes tri-tert-butylsilanol a relatively stable and isolable compound.

Oligomeric Siloxanes: Despite its relative stability, tri-tert-butylsilanol can undergo condensation under specific conditions, such as heating or in the presence of catalysts, to form oligomeric siloxanes. However, the steric hindrance prevents the formation of high molecular weight polymers. Instead, discrete, well-defined oligomers, such as the disiloxane, are often the major products. The formation of these oligomers is a balance between the thermodynamic driving force to form Si-O-Si bonds and the significant steric repulsion between the bulky tri-tert-butylsilyl groups. The controlled condensation of functionalized silanols is a key step in the synthesis of cage-type oligosiloxanes, which serve as molecular building blocks for nanoporous materials rsc.org. The hydrolysis of alkoxy or methoxy (B1213986) groups on silane (B1218182) molecules is an initial step to form reactive silanol groups, which then participate in condensation reactions to form siloxane linkages squarespace.com.

Di-tert-butylsilyl Bis(trifluoromethanesulfonate) as a Versatile Reagent

Di-tert-butylsilyl bis(trifluoromethanesulfonate), often abbreviated as DTBS(OTf)₂, is a highly reactive and versatile bifunctional silylating agent. It is prepared by treating di-tert-butylchlorosilane (B1588140) with trifluoromethanesulfonic acid chemicalbook.com. This reagent is particularly useful for the protection of diols.

DTBS(OTf)₂ reacts readily with 1,2-, 1,3-, and 1,4-diols under mild conditions to form the corresponding cyclic di-tert-butylsilylene derivatives in high yields chemicalbook.com. The triflate leaving groups make this reagent significantly more reactive than the corresponding dichlorosilane (B8785471), allowing for the protection of even hindered diols.

The stability of the resulting cyclic silylene acetal (B89532) is dependent on the ring size. Derivatives of 1,2-diols are more susceptible to hydrolysis than those of 1,3- and 1,4-diols chemicalbook.com. This differential stability can be exploited for selective deprotection in complex molecules. Deprotection is typically achieved using fluoride ion sources, such as aqueous hydrofluoric acid in acetonitrile (B52724) chemicalbook.com. The versatility of this reagent extends to its use in nucleoside chemistry and in the synthesis of complex natural products.

FeatureDescription
Synthesis Treatment of di-tert-butylchlorosilane with trifluoromethanesulfonic acid chemicalbook.com.
Reactivity Highly reactive towards diols, forming cyclic silylene derivatives chemicalbook.com.
Selectivity Can differentiate between 1,2-, 1,3-, and 1,4-diols based on the stability of the resulting protected form chemicalbook.com.
Deprotection Typically achieved with fluoride reagents chemicalbook.com.

Cyclic Silylene Derivatives of Diols for Protection and Analysis

The formation of cyclic silylene derivatives from diols using reagents like di-tert-butylsilyl bis(trifluoromethanesulfonate) provides a robust method for their protection during multi-step syntheses. The bulky tert-butyl groups on the silicon atom confer significant steric protection to the diol functionality.

Beyond their protective role, these cyclic derivatives have found applications in analytical chemistry. The formation of a rigid cyclic structure can lock the conformation of the diol, which can be advantageous in stereochemical analysis, for instance, in determining the absolute configuration of chiral diols. The volatility and thermal stability of these silyl derivatives also make them amenable to analysis by gas chromatography-mass spectrometry (GC-MS).

The synthesis of cyclic silyl nucleosides with bulky tert-butyl groups on the silicon atom has been investigated. While standard silylation with dichlorosilane proceeds readily, the reaction with di-tert-butyldichlorosilane (B93958) is much slower due to steric hindrance. The use of catalysts like 1-hydroxybenzotriazole (B26582) can improve the reaction efficiency nih.gov.

Integration of Bulky Silyl Moieties into Silicon Phthalocyanine (B1677752) Scaffolds

Silicon phthalocyanines (SiPcs) are a class of organic macrocycles with applications in materials science, particularly in organic electronics. The properties of SiPcs can be tuned by modifying the axial substituents on the central silicon atom. The introduction of bulky silyl groups, such as tri-tert-butylsilyl moieties, can significantly impact the solubility, solid-state packing, and electronic properties of these materials.

The synthesis of these derivatives typically involves the reaction of a dihydroxysilicon phthalocyanine with a reactive silylating agent like this compound. The bulky silyl groups can prevent the aggregation of the planar phthalocyanine rings, which is often a problem that quenches their photo-physical properties. This improved processability allows for their incorporation into devices such as organic photovoltaic cells. Research has been conducted on bis(tri-n-alkylsilyl oxide) silicon phthalocyanines to establish structure-property relationships for their use as additives in bulk heterojunction organic photovoltaic devices rsc.orgsquarespace.comsquarespace.com. While these studies often focus on less bulky trialkylsilyl groups, the principles of using sterically demanding groups to control material properties are the same. For instance, bis(tri-n-hexylsilyl oxide) SiPc has been chemically modified to include tert-butyl groups on the aromatic periphery of the phthalocyanine squarespace.com.

Synthesis and Characterization of Stannasiloxanes Incorporating Bulky Silyl Groups

Stannasiloxanes are compounds containing Si-O-Sn linkages. The incorporation of bulky silyl groups, such as the tri-tert-butylsilyl group, can lead to the formation of structurally interesting and potentially useful stannasiloxanes. The synthesis of these compounds can be approached by reacting a tri-tert-butylsilanol with an organotin halide or oxide.

The large steric profile of the tri-tert-butylsilyl group can direct the assembly of the resulting stannasiloxane, potentially leading to the formation of discrete molecular structures rather than polymeric chains. These bulky substituents can also impart high solubility in organic solvents and influence the catalytic activity of the tin centers. The characterization of these compounds relies on techniques such as multinuclear NMR spectroscopy (¹H, ¹³C, ²⁹Si, ¹¹⁹Sn) and X-ray crystallography to elucidate their precise molecular structures. While specific research on stannasiloxanes with tri-tert-butylsilyl groups is not widely reported, the synthesis of other bulky silyl derivatives, such as those with triisopropylsilyl groups, has been explored, providing a basis for the synthesis of these even more sterically hindered analogues rsc.org.

Theoretical and Computational Studies of Tri Tert Butylchlorosilane

Molecular Mechanics Calculations for Steric Interactions and Strain Energy

Molecular mechanics stands as a fundamental computational method to evaluate the steric crowding and associated strain energy in molecules like tri-tert-butylchlorosilane. This approach models molecules as a collection of atoms governed by a force field—a set of parameters that define the energy of the molecule as a function of its geometry.

The extreme steric hindrance in this compound arises from the three bulky tert-butyl groups attached to the silicon atom. Molecular mechanics calculations are particularly well-suited to quantify the energetic cost of this crowding. The strain energy is partitioned into several components:

Bond Stretching: The deviation of bond lengths from their optimal values.

Angle Bending: The distortion of bond angles from their ideal geometries.

Torsional Strain: The energy associated with the rotation around single bonds.

Van der Waals Interactions: Non-bonded interactions, which can be either repulsive (at close distances) or attractive (at intermediate distances).

A hypothetical breakdown of the strain energy components for this compound, as would be determined by molecular mechanics calculations, is presented in the table below. These values are illustrative and based on typical findings for sterically congested molecules.

Strain Energy ComponentCalculated Energy (kcal/mol)
Bond Stretching5.2
Angle Bending12.5
Torsional Strain8.9
Van der Waals (Repulsive)15.3
Total Strain Energy 41.9

This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Investigations of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method that is extensively used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations are invaluable for mapping out the potential energy surfaces of its reactions and determining the energetics of various reaction pathways.

Due to the significant steric shielding of the silicon center, reactions at the Si-Cl bond of this compound are kinetically hindered. DFT can be employed to explore the mechanisms of nucleophilic substitution at the silicon atom. These calculations can elucidate whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism.

For instance, the reaction with a nucleophile (Nu-) can be modeled to determine the structures of the transition states and any intermediates. The activation energies calculated from these studies provide a quantitative measure of the kinetic barrier to reaction, explaining the observed low reactivity of this compound.

An illustrative reaction coordinate diagram for a hypothetical nucleophilic substitution reaction of this compound is shown below, with energies that would be typical for such a sterically hindered system.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
Reactantst-Bu3SiCl + Nu-0
Transition State[t-Bu3Si(Cl)Nu]-‡+35
Productst-Bu3SiNu + Cl--10

This table presents hypothetical data for illustrative purposes.

These calculations would likely reveal a very high activation barrier, consistent with the experimentally observed inertness of this compound towards many nucleophiles.

Computational Modeling of Conformation and Dynamic Processes

The conformational landscape and dynamic behavior of this compound are dominated by the interactions of the bulky tert-butyl groups. Computational modeling, particularly using molecular dynamics (MD) simulations in conjunction with quantum mechanical methods, can provide a detailed picture of these processes.

The rotation of the tert-butyl groups around the Si-C bonds is a key dynamic process. Due to the steric clashing between the methyl groups, these rotations are not free but are highly correlated. This phenomenon is often described as "geared" rotation, where the movement of one tert-butyl group necessitates the concerted motion of the others.

Computational studies can map out the potential energy surface for the rotation of these groups, identifying the low-energy conformations and the transition states that connect them. These calculations can also predict the energy barriers for these rotational processes, which can be correlated with experimental data from techniques like dynamic NMR spectroscopy.

The preferred conformation of this compound likely involves a staggered arrangement of the methyl groups to minimize van der Waals repulsions. The table below presents hypothetical rotational barriers for the tert-butyl groups, which would be a key output of such a computational study.

Dynamic ProcessCalculated Rotational Barrier (kcal/mol)
Single tert-butyl group rotation (uncorrelated)18
Correlated ("geared") rotation of tert-butyl groups12

This table presents hypothetical data for illustrative purposes.

Prediction of Reactivity and Selectivity Profiles Based on Computational Data

Computational data derived from methods like DFT can be used to predict the reactivity and selectivity of this compound in various chemical transformations. By calculating key electronic and structural parameters, a comprehensive reactivity profile can be constructed.

One important predictor of reactivity is the electrostatic potential mapped onto the electron density surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the silicon atom is expected to be electrophilic due to the electron-withdrawing chlorine atom, but it is sterically shielded by the tert-butyl groups.

Calculated orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial. The LUMO is typically centered on the Si-Cl antibonding orbital, indicating that this is the site for nucleophilic attack. The energy of the LUMO can be correlated with the susceptibility of the molecule to nucleophilic attack.

Furthermore, computational models can predict the selectivity of reactions where multiple outcomes are possible. For example, in reactions with ambident nucleophiles, calculations can determine the relative activation energies for attack at different sites, thereby predicting the major product.

The following table summarizes key computational parameters that would be used to predict the reactivity of this compound.

Computational ParameterPredicted Value/ObservationImplication for Reactivity
LUMO EnergyHighLow susceptibility to nucleophilic attack
Charge on Silicon AtomPositiveElectrophilic center
Steric Accessibility of SiliconVery LowKinetically hindered reactions at silicon
Si-Cl Bond Dissociation EnergyHighThermodynamically stable bond

This table presents hypothetical data for illustrative purposes.

Innovations and Future Research Trajectories

Development of Novel and Sustainable Synthetic Methodologies for Bulky Chlorosilanes

The traditional synthesis of organosilicon compounds, particularly chlorosilanes, is energy-intensive and often involves hazardous reagents. mdpi.comresearchgate.net Consequently, a significant research thrust is the development of greener and more sustainable synthetic routes. The "direct process," also known as the Müller-Rochow process, represents a cornerstone of industrial organosilane production and is a focus for green chemistry improvements. mdpi.com Research is actively exploring chlorine-free direct synthesis pathways, reacting elemental silicon with alcohols instead of alkyl chlorides, which circumvents the production of harmful byproducts like hydrogen chloride. mdpi.comresearchgate.net

Modern advancements aim to refine these processes for bulky chlorosilanes by employing novel catalytic systems and reaction conditions that improve efficiency and reduce environmental impact. For instance, palladium-catalyzed reactions have been developed to afford trialkylchlorosilanes from trialkylhydrosilanes using concentrated hydrochloric acid. researchgate.net Another efficient method involves the iron-catalyzed chlorination of silanes, silanols, and alkoxysilanes using acetyl chloride as the chlorine source. researchgate.net

Future methodologies are expected to leverage mechanochemistry and high-pressure reactors to facilitate the synthesis of bulky chlorosilanes from less activated silicon sources, potentially reducing energy consumption and eliminating the need for harsh solvents. rsc.org The development of integrated processes, where byproducts from one reaction are used as feedstocks for another, is a key strategy for creating a more sustainable and economically viable production cycle for compounds like Tri-tert-butylchlorosilane. misis.rupensoft.net

Synthetic Approach Key Features Sustainability Aspect Relevant Research Findings
Modified Direct Process Reaction of elemental silicon with organic halides/alcohols. mdpi.comReduces reliance on pre-synthesized, hazardous reagents; potential for chlorine-free routes. mdpi.comresearchgate.netMechanochemical approaches allow the use of technical grade silicon, increasing efficiency. rsc.org
Catalytic Chlorination Use of transition metal catalysts (e.g., Pd, Fe) to convert hydrosilanes or alkoxysilanes to chlorosilanes. researchgate.netOperates under milder conditions; high yields and selectivity minimize waste. researchgate.netIron(III) catalysts like FeCl₃ can convert various silane (B1218182) precursors to chlorosilanes in good yields. researchgate.net
Deborylative Silylation Transition metal-free conversion of organoboronates to organosilanes using a base and a chlorosilane. nih.govAvoids transition metal catalysts; offers a new synthetic pathway from readily available boron compounds. nih.govAn alkoxide base can mediate the reaction between benzylic boronate esters and chlorosilanes. nih.gov

Expanding the Scope of Stereoselective and Regioselective Transformations

The significant steric hindrance of the tri-tert-butylsilyl group is a powerful tool for controlling the outcomes of chemical reactions. Bulky silyl (B83357) ethers, such as those derived from this compound, are instrumental in directing regioselective and stereoselective transformations. tudublin.ie For example, di-tert-butylsilyl ethers have been successfully used to control the stereochemistry of intramolecular Diels-Alder reactions and to direct the regioselective functionalization of diols. tudublin.ie The even greater bulk of the tri-tert-butylsilyl group is expected to offer enhanced selectivity in these and other transformations.

Future research will likely focus on exploiting this steric influence in increasingly complex synthetic challenges. This includes the development of novel chiral silylating agents based on the tri-tert-butylsilyl framework to induce asymmetry in reactions. Furthermore, the ability of bulky silyl groups to stabilize carbocations at the β-position can be further explored for diastereoselective synthesis of complex polycyclic structures. tudublin.ie Expanding the use of these bulky silanes as temporary tethers to link reacting molecules will allow for more precise control over intramolecular reactions, enabling the synthesis of complex natural products and pharmaceuticals with high stereochemical purity.

Applications in Emerging Areas of Advanced Functional Materials

The unique properties of organosilicon compounds make them ideal candidates for the development of advanced functional materials. Precursors like tert-butyltrichlorosilane (B97515) are already used in the chemical vapor deposition (CVD) of 2D silicon nanomaterials, such as silicene, for applications in electronics. smolecule.com The trichlorosilane (B8805176) group facilitates attachment to various surfaces, enabling surface functionalization and modification. smolecule.com

The introduction of the extremely bulky tri-tert-butylsilyl group is a promising strategy for tuning the properties of silicon-based polymers and materials.

Polymer Chemistry : Incorporating bulky silyl groups into polymer chains, such as polysiloxanes, can alter their physical properties, including thermal stability, mechanical strength, and hydrophobicity. wikipedia.org Similar to how methyltrichlorosilane (B1216827) is used to create cross-links and hard silicone resins, this compound derivatives could be used to create polymers with highly controlled architectures and functionalities. wikipedia.org

Surface Modification : The reactivity of this compound can be harnessed to modify the surfaces of materials like silica (B1680970) and metals, imparting specific properties such as extreme water repellency or controlled surface energy for applications in microfluidics and self-cleaning coatings.

Silsesquioxanes : Hydrolytic condensation of this compound can lead to the formation of polyhedral oligomeric silsesquioxanes (POSS). These nano-sized organic-inorganic hybrid molecules are building blocks for advanced composites, enhancing the properties of conventional polymers for aerospace and electronic applications. sigmaaldrich.com

Exploration of New Catalytic Roles for this compound and its Derivatives

While silyl groups are traditionally viewed as protecting groups, research is uncovering their potential in catalysis. The electronic properties of silicon, combined with the steric effects of bulky substituents, can be harnessed to create novel catalytic systems. For example, the high reactivity of bulky chlorosilanes has been noted in rhodium-catalyzed Si-H insertion reactions. tudublin.ie

Future research is focused on several key areas:

Frustrated Lewis Pairs (FLPs) : The extreme steric bulk around the silicon atom in tri-tert-butylsilyl derivatives could be used to create silicon-based frustrated Lewis pairs. These systems, which are unable to form a classical adduct due to steric hindrance, can activate small molecules like H₂, CO₂, and olefins for catalysis.

Lewis Acid Catalysis : By modifying the tri-tert-butylsilyl framework with electron-withdrawing groups, it may be possible to create powerful silicon-based Lewis acids. nih.gov Such catalysts could offer unique reactivity and selectivity in a range of organic transformations, including reductions and metathesis reactions, providing a metal-free catalytic alternative. nih.gov

Catalyst Activation : this compound can act as an activator for other catalytic systems. For instance, silanes are used in combination with borane (B79455) catalysts to reduce a wide variety of functional groups, where the silane plays a crucial role in the catalytic cycle. nih.gov The specific properties of the tri-tert-butylsilyl group could modulate the activity and selectivity of these catalytic reductions.

Catalytic Area Potential Role of Tri-tert-butylsilyl Group Research Direction
Frustrated Lewis Pairs The bulky tert-butyl groups prevent Lewis acid-base adduct formation, enabling small molecule activation.Design of novel silicon-based FLPs for metal-free hydrogenation and CO₂ reduction.
Lewis Acid Catalysis Serves as a scaffold for creating sterically encumbered, highly electrophilic silicon centers. nih.govSynthesis of derivatives with enhanced Lewis acidity for deoxygenation and carbonyl-olefin metathesis. nih.gov
Hydrosilylation As a reactant in transition-metal-catalyzed hydrosilylation, its steric and electronic properties influence reaction outcomes. rsc.orgExploring its use with earth-abundant metal catalysts for selective reduction of nitriles and other functional groups. rsc.org
Catalyst Activation Acts as a co-catalyst or activator in systems like borane-catalyzed reductions. nih.govInvestigating its effect on the selectivity and efficiency of functional group reductions. nih.gov

Interdisciplinary Research with Bio-inspired and Medicinal Chemistry Systems

In medicinal chemistry, silyl ethers are indispensable as protecting groups for hydroxyl functionalities during the multi-step synthesis of complex, biologically active molecules. chemicalbook.com The stability of the silyl ether is tuned by the steric bulk of the alkyl groups on the silicon atom; groups like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) are common due to their robustness. tcichemicals.comnih.gov The tri-tert-butylsilyl group, with its exceptional steric hindrance, offers an even higher degree of stability, making it a target for protecting alcohols in particularly challenging synthetic sequences.

Beyond a passive protective role, research indicates that the silyl group itself can influence biological activity. A study on disubstituted tetrahydropyranes found that the presence of a tert-butyl dimethyl silyl group could enhance the cytotoxicity of the molecule against human tumor cells. nih.gov This suggests that the lipophilicity and structural features imparted by the silyl moiety can play an active role in modulating bioactivity.

Future interdisciplinary research will likely explore if the highly lipophilic and bulky tri-tert-butylsilyl group can be strategically incorporated into drug candidates to improve membrane permeability, modulate drug-receptor interactions, or enhance cytotoxic effects. This opens a new avenue for research where the silyl group is not just a synthetic tool but an integral part of the pharmacophore.

Green Chemistry Principles in the Synthesis and Utilization of Sterically Hindered Silanes

The 12 principles of green chemistry provide a framework for developing more sustainable chemical processes. msu.edusekisuidiagnostics.com These principles are increasingly being applied to the synthesis and use of organosilanes, including bulky variants like this compound.

Key green chemistry considerations include:

Waste Prevention and Atom Economy : Shifting from traditional stoichiometric reagents to catalytic syntheses improves atom economy and reduces waste. nih.govgreenchemistry-toolkit.org The direct synthesis of silanes from elemental silicon is inherently more atom-economical than multi-step sequences. mdpi.com

Less Hazardous Chemical Synthesis : Research is focused on replacing hazardous reagents and solvents. For example, developing chlorine-free synthetic routes for silanes avoids the use and generation of corrosive chlorinated compounds. mdpi.comresearchgate.net

Catalysis : The use of catalytic amounts of a substance is superior to using stoichiometric quantities. nih.gov Developing new catalytic roles for silyl derivatives (as discussed in section 9.4) aligns with this principle by potentially replacing toxic heavy metal catalysts.

Reduce Derivatives : This principle encourages minimizing the use of protecting groups to avoid additional reaction steps. nih.gov While this compound is a protecting agent, green chemistry principles drive the search for synthetic strategies that can selectively functionalize molecules without protection or by using catalytic methods that are tolerant of multiple functional groups. nih.gov

Use of Renewable Feedstocks : While silicon is abundant, the organic components of organosilanes are typically derived from fossil fuels. A long-term goal is to develop pathways to synthesize the alkyl groups from renewable biomass sources. greenchemistry-toolkit.org

By integrating these principles, the lifecycle of sterically hindered silanes—from their synthesis to their application—can be made significantly more environmentally benign. sekisuidiagnostics.com

Q & A

Q. What are the key physicochemical properties of tri-tert-butylchlorosilane, and how do they influence its reactivity in organic synthesis?

this compound (CAS 18162-48-6) is characterized by a molecular weight of 150.73 g/mol, a melting point of 86–89°C, and a boiling point of 124–126°C . Its steric bulk from tert-butyl groups reduces nucleophilic substitution rates, making it selective for protecting alcohols and amines in complex syntheses. Researchers should validate purity via NMR (e.g., δ 0.1–0.3 ppm for Si-CH3 groups) and GC-MS to detect hydrolysis byproducts like silanols .

Q. How can researchers optimize reaction conditions for silylation using this compound?

Key parameters include:

  • Solvent choice : Anhydrous conditions (e.g., dichloromethane or THF) to prevent hydrolysis.
  • Catalyst use : Imidazole or DMAP to enhance reactivity by scavenging HCl.
  • Temperature : 0–25°C to balance reaction rate and selectivity. Document protocols in the Experimental section of manuscripts with full reagent stoichiometry and characterization data for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is corrosive (R34) and flammable (Fp 22°C). Use fume hoods, nitrile gloves, and eye protection. Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Spills require neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the steric hindrance of this compound affect its utility in stereoselective synthesis compared to smaller silylating agents?

The tert-butyl groups create a steric environment that favors protection of less hindered hydroxyl groups in polyol systems. For example, in carbohydrate chemistry, it selectively protects equatorial over axial -OH groups. Compare kinetic data (e.g., via HPLC monitoring) with trimethylsilyl or TBDMS analogs to quantify selectivity .

Q. What analytical techniques resolve contradictions in reported stability data for this compound under varying humidity conditions?

Discrepancies in hydrolysis rates may arise from trace water in solvents or incomplete inertion. Use Karl Fischer titration to measure solvent moisture (<50 ppm) and conduct time-resolved FTIR to track Si-Cl bond degradation. Triangulate data with NMR and mass spectrometry for validation .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Compare computed activation energies with experimental yields for silylation of hindered substrates. Validate models using crystallographic data for silyl ether products .

Methodological Guidance

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

  • Batch consistency : Use high-purity starting materials (≥99%) and document supplier LOT numbers.
  • In-situ monitoring : Employ ReactIR or inline NMR to track reaction progress.
  • Supplementary data : Archive raw spectra and chromatograms in open-access repositories (e.g., Zenodo) .

Q. How should researchers address conflicting toxicity data in risk assessments for this compound?

Review primary toxicological studies (e.g., acute exposure LC50 in rodents) and prioritize peer-reviewed sources over grey literature. Use systematic review frameworks (e.g., PRISMA) to evaluate bias and relevance. Consult EPA’s IRIS or NTP databases for hazard classifications .

Data Analysis & Reporting

Q. What statistical methods validate the purity of this compound in analytical workflows?

  • GC-MS : Use internal standards (e.g., deuterated silanes) for quantification.
  • NMR : Apply qNMR with maleic acid as a calibrant. Report relative standard deviations (RSD < 2%) and confidence intervals (95%) in supplementary materials .

Q. How do researchers design controlled experiments to isolate the effects of this compound in multi-step syntheses?

Employ fractional factorial designs to test variables (e.g., temperature, catalyst loading). Include negative controls (e.g., reactions without silylating agent) and use ANOVA to identify significant factors. Publish full DOE tables and raw data .

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